molecular formula C17H16FN3O3S B12183770 ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12183770
M. Wt: 361.4 g/mol
InChI Key: YVOMVNSWTXJHJK-UHFFFAOYSA-N
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Description

Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. The presence of these groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other indole and thiazole derivatives:

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 2-[2-[(5-fluoro-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H16FN3O3S/c1-3-24-15(22)8-12-9-25-17(19-12)20-16(23)14-7-10-6-11(18)4-5-13(10)21(14)2/h4-7,9H,3,8H2,1-2H3,(H,19,20,23)

InChI Key

YVOMVNSWTXJHJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F

Origin of Product

United States

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